molecular formula C10H10N2O2 B3187629 N-(4,5-Dihydro-1,3-oxazol-2-yl)benzamide CAS No. 16188-82-2

N-(4,5-Dihydro-1,3-oxazol-2-yl)benzamide

Cat. No. B3187629
CAS RN: 16188-82-2
M. Wt: 190.2 g/mol
InChI Key: KDJUQEDHIRPQPC-UHFFFAOYSA-N
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Description

N-(4,5-Dihydro-1,3-oxazol-2-yl)benzamide , also known by its IUPAC name benzyl (2-(4,4-dimethyl-5-oxo-4,5-dihydrooxazol-2-yl)propan-2-yl)carbamate , is a chemical compound with the molecular formula C₁₆H₂₀N₂O₄ . It belongs to the class of benzoxazole derivatives and exhibits interesting biological properties .


Molecular Structure Analysis

The compound’s molecular structure consists of a benzene ring attached to a carbamate group via a 4,5-dihydro-1,3-oxazole moiety. The distorted octahedral geometry around the central cadmium ion in related coordination polymers further highlights its structural features .


Chemical Reactions Analysis

N-(4,5-Dihydro-1,3-oxazol-2-yl)benzamide may participate in various chemical reactions, including hydrolysis, amidation, and substitution reactions. Investigating its reactivity and functional group transformations is essential for understanding its behavior .


Physical And Chemical Properties Analysis

Mechanism of Action

The precise mechanism of action for this compound depends on its biological context. Further studies are needed to elucidate its interactions with cellular targets, receptors, or enzymes. Researchers may explore its potential as an enzyme inhibitor, receptor modulator, or other pharmacological roles .

Safety and Hazards

Refer to the provided MSDS for safety information .

properties

IUPAC Name

N-(4,5-dihydro-1,3-oxazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-9(8-4-2-1-3-5-8)12-10-11-6-7-14-10/h1-5H,6-7H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJUQEDHIRPQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-Dihydro-1,3-oxazol-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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